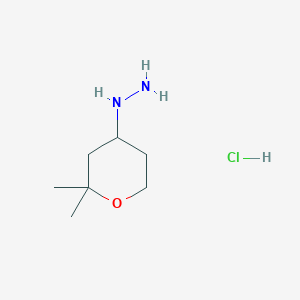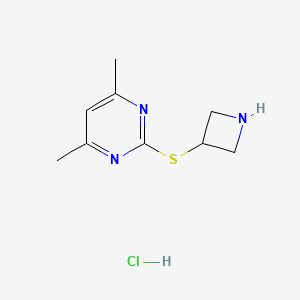
(2,2-二甲基氧杂环己烷-4-基)肼盐酸盐
描述
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride: is an organic compound with the molecular formula C₇H₁₇ClN₂O and a molecular weight of 180.67 g/mol . It is primarily used in research and development settings, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a hydrazine group attached to a dimethyloxane ring.
科学研究应用
(2,2-Dimethyloxan-4-yl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
If you have access to scientific databases or journals, you might be able to find more information there. Alternatively, you could reach out to researchers in the field or contact the manufacturers or suppliers of the compound for more information . They might be able to provide you with safety data sheets, certificates of analysis, or other technical documents that contain more detailed information.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride typically involves the reaction of 2,2-dimethyloxan-4-yl hydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
Preparation of 2,2-Dimethyloxan-4-yl Hydrazine: This intermediate is synthesized by reacting 2,2-dimethyloxan-4-one with hydrazine hydrate.
Formation of Hydrochloride Salt: The intermediate is then treated with hydrochloric acid to form (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride.
Industrial Production Methods: In an industrial setting, the production of (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of high-purity reagents and advanced purification techniques .
化学反应分析
Types of Reactions: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Formation of oxides and nitrogen-containing by-products.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
相似化合物的比较
- (2,2-Dimethyloxan-4-yl)amine hydrochloride
- (2,2-Dimethyloxan-4-yl)hydrazine sulfate
- (2,2-Dimethyloxan-4-yl)hydrazine phosphate
Uniqueness: (2,2-Dimethyloxan-4-yl)hydrazine hydrochloride is unique due to its specific hydrazine group attached to a dimethyloxane ring, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
(2,2-dimethyloxan-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2)5-6(9-8)3-4-10-7;/h6,9H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPWFODLLWAQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)





methanone hydrobromide](/img/structure/B1379271.png)


![tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1379276.png)

methanone hydrobromide](/img/structure/B1379279.png)
